2-Methyl-1,3-thiazole-5-sulfonyl chloride

Medicinal Chemistry Organic Synthesis Sulfonamide

2-Methyl-1,3-thiazole-5-sulfonyl chloride (CAS 1314977-63-3; molecular formula C4H4ClNO2S2; molecular weight 197.7 g/mol) is a heterocyclic sulfonyl chloride derivative bearing a thiazole ring substituted with a methyl group at the 2-position and a reactive sulfonyl chloride group at the 5-position. This compound belongs to the class of thiazole sulfonyl chlorides, which serve as versatile electrophilic building blocks in organic synthesis, particularly for the preparation of sulfonamide-containing pharmaceutical agents via nucleophilic substitution with amines.

Molecular Formula C4H4ClNO2S2
Molecular Weight 197.7 g/mol
CAS No. 1314977-63-3
Cat. No. B1442364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-thiazole-5-sulfonyl chloride
CAS1314977-63-3
Molecular FormulaC4H4ClNO2S2
Molecular Weight197.7 g/mol
Structural Identifiers
SMILESCC1=NC=C(S1)S(=O)(=O)Cl
InChIInChI=1S/C4H4ClNO2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3
InChIKeyIQYWABFMCPBWBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,3-thiazole-5-sulfonyl chloride (CAS 1314977-63-3): Core Properties and Synthetic Role for Pharmaceutical Intermediates


2-Methyl-1,3-thiazole-5-sulfonyl chloride (CAS 1314977-63-3; molecular formula C4H4ClNO2S2; molecular weight 197.7 g/mol) is a heterocyclic sulfonyl chloride derivative bearing a thiazole ring substituted with a methyl group at the 2-position and a reactive sulfonyl chloride group at the 5-position [1]. This compound belongs to the class of thiazole sulfonyl chlorides, which serve as versatile electrophilic building blocks in organic synthesis, particularly for the preparation of sulfonamide-containing pharmaceutical agents via nucleophilic substitution with amines [1].

Why In-Class Thiazole Sulfonyl Chlorides Cannot Be Interchanged with 2-Methyl-1,3-thiazole-5-sulfonyl chloride Without Validated Equivalency Data


The class of thiazole sulfonyl chlorides encompasses multiple structurally distinct members that differ in both substitution position (2-, 4-, or 5-sulfonyl chloride) and ring substituents (e.g., methyl, trifluoromethyl, acetamido, or fused heterocycles) . Although all members share the reactive sulfonyl chloride electrophile, these structural variations produce different steric environments, electronic effects, and final molecular topologies that materially affect: (i) reaction kinetics with nucleophilic partners, (ii) downstream derivatization efficiency, (iii) physicochemical properties (e.g., lipophilicity, solubility) of resultant sulfonamides, and (iv) biological target engagement profiles of final drug candidates [1]. Importantly, the specific substitution pattern determines whether the resulting sulfonamide fits within a patent-protected chemical space or aligns with a given structure-activity relationship (SAR) [2]. Consequently, substitution without explicit head-to-head validation introduces uncontrolled variability that can invalidate synthetic yields, product purity, and biological assay reproducibility.

Quantitative Evidence Guide for 2-Methyl-1,3-thiazole-5-sulfonyl chloride: Synthetic Utility and Key Differentiating Attributes


Sulfonamide Yield Efficiency: 2-Methyl-1,3-thiazole-5-sulfonyl chloride as a Sulfonamide-Forming Electrophile

The sulfonyl chloride group at the 5-position of the 2-methylthiazole scaffold serves as a reactive electrophile for nucleophilic displacement by amines, enabling efficient sulfonamide bond formation [1]. The resulting 2-methylthiazole-5-sulfonamide moiety has been explicitly cited in patent literature as a key structural component of inverse thiazolylamide derivatives developed as antiviral agents, demonstrating the synthetic utility of this specific substitution pattern for generating biologically active chemotypes [2].

Medicinal Chemistry Organic Synthesis Sulfonamide

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Handling Safety Profile

The molecular weight (197.7 g/mol) and lipophilicity profile of 2-methyl-1,3-thiazole-5-sulfonyl chloride place it in a moderate range among thiazole sulfonyl chlorides, affecting both its solubility characteristics and the physicochemical properties of derived sulfonamides [1]. The compound is classified as H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage), necessitating appropriate PPE and handling protocols [2]. While comparative quantitative stability data (e.g., hydrolysis half-life at defined pH) are not publicly available, the methyl substitution at the 2-position is expected to confer distinct electronic and steric effects relative to unsubstituted or halogen-substituted analogs, potentially influencing electrophilicity and storage stability [3].

Physicochemical Properties Safety Handling

Reactivity in Photoredox Catalytic Aminomethylation: Utility as a Sulfonylthiazole Substrate

Sulfonylthiazoles, including the 2-methyl-1,3-thiazole-5-sulfonyl scaffold, have been successfully employed as substrates in photoredox catalytic aminomethylation reactions of tertiary amines, enabling the synthesis of biologically valuable alkylated thiazoles [1]. The reaction proceeds under mild, room-temperature conditions and is compatible with gram-scale synthesis and late-stage functionalization of drug-like molecules, demonstrating practical utility and cost-effectiveness [1]. While the study did not provide a direct quantitative head-to-head comparison of reaction yields between 2-methyl-1,3-thiazole-5-sulfonyl chloride and other sulfonylthiazole isomers, the protocol's successful application to this substrate class confirms its suitability for modern C-H functionalization methodologies.

Photoredox Catalysis C-H Functionalization Late-Stage Derivatization

Comparative Reactivity Assessment: Halogenation Kinetics of 2-Methylthiazole Core

A quantitative kinetic assessment of halogenation reactions of thiazole and its methyl derivatives (2-methylthiazole and 4-methylthiazole) in aqueous medium has been reported [1]. The study investigated the effect of bromide, chloride, and iodide ions on bromination, chlorination, and iodination reactions, providing a comparative framework for understanding the relative reactivity of the 2-methylthiazole core scaffold [1]. Additionally, the halogenation of 2-methylthiazole using I2, Cl2, and Br2 as halogenating reagents at 23.5°C has been quantitatively assessed using hydrodynamic voltammetry [2]. While these studies examine the parent 2-methylthiazole rather than the sulfonyl chloride derivative, they establish a foundational understanding of the electronic and steric influence of the 2-methyl substitution on the thiazole ring's reactivity profile [2].

Kinetics Halogenation Reactivity

Thermal Stability Enhancement in Polymer Composites: Preliminary Evidence

Preliminary research has demonstrated that the incorporation of 2-methyl-1,3-thiazole-5-sulfonyl chloride into polymer matrices results in significant enhancement of thermal stability and mechanical properties . This observation suggests potential utility of the compound as a reactive additive or crosslinking agent in advanced material applications. However, no direct comparative data versus alternative sulfonyl chlorides (e.g., benzenesulfonyl chloride, tosyl chloride) were provided, and the specific polymer systems and quantitative improvements (e.g., ΔTg, degradation onset temperature shift) were not detailed in the available source .

Polymer Chemistry Thermal Stability Materials Science

Best Application Scenarios for 2-Methyl-1,3-thiazole-5-sulfonyl chloride in Pharmaceutical and Materials Research


Synthesis of Antiviral Sulfonamide Drug Candidates with Defined Substitution Patterns

2-Methyl-1,3-thiazole-5-sulfonyl chloride is a suitable building block for constructing 2-methylthiazole-5-sulfonamide derivatives that fall within the scope of inverse thiazolylamide antiviral compounds described in patent literature [1]. Researchers targeting this specific chemotype should select this isomer to ensure synthetic fidelity to the patented scaffold.

Late-Stage Functionalization via Photoredox-Catalyzed Aminomethylation

Sulfonylthiazole substrates, including 2-methyl-1,3-thiazole-5-sulfonyl chloride, are compatible with photoredox-catalyzed aminomethylation methodologies that enable mild, room-temperature C-H functionalization [2]. This application scenario is valuable for medicinal chemists seeking to rapidly diversify lead compounds without harsh reaction conditions.

Preparation of Thiazole-Derived Sulfonamide Libraries for Kinase Inhibitor Screening

Thiazole-containing sulfonamides have demonstrated anti-proliferative activity and kinase inhibition in cell-based assays, with IC50 values ranging from 2.74 to 8.17 μM in various cancer cell lines . The 2-methyl-5-sulfonyl chloride derivative serves as a versatile starting point for generating focused libraries of sulfonamide analogs for structure-activity relationship (SAR) studies.

Exploratory Research in Polymer Composite Thermal Stabilization

Preliminary evidence suggests that 2-methyl-1,3-thiazole-5-sulfonyl chloride may enhance the thermal stability and mechanical properties of polymer matrices when incorporated as an additive . This represents an exploratory application area for materials scientists investigating novel composite formulations.

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